molecular formula C8H5BrFN B122611 4-bromo-6-fluoro-1H-indole CAS No. 885520-70-7

4-bromo-6-fluoro-1H-indole

Cat. No.: B122611
CAS No.: 885520-70-7
M. Wt: 214.03 g/mol
InChI Key: DMOWKZSCECYXSE-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position on the indole ring, which can influence its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary targets of 4-bromo-6-fluoro-1H-indole are multiple receptors to which it binds with high affinity . The indole nucleus, a significant heterocyclic system, is found in many important synthetic drug molecules . This compound is a potential inhibitor of GSK-3 , a kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and cell differentiation .

Mode of Action

This compound interacts with its targets by binding to them, resulting in changes in the targets’ function . The exact nature of these interactions and the resulting changes depend on the specific target and the biological context. For example, when this compound acts as an inhibitor of GSK-3, it prevents the kinase from phosphorylating its substrates, thereby altering the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the compound’s ability to interact with multiple targets . For instance, inhibition of GSK-3 can affect pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and lipophilicity, can influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, if the compound inhibits GSK-3, it could lead to increased cell proliferation and differentiation due to the upregulation of the Wnt/β-catenin signaling pathway . Furthermore, the compound’s broad-spectrum biological activities suggest that it could have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used.

Major Products

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

    Nucleophilic Substitution: Products include substituted indoles where the bromine or fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the fluorine atom at the sixth position.

    6-Fluoro-1H-indole: Lacks the bromine atom at the fourth position.

    4-Chloro-6-fluoro-1H-indole: Has a chlorine atom instead of a bromine atom at the fourth position.

Uniqueness

4-Bromo-6-fluoro-1H-indole is unique due to the combined presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity in ways that are distinct from other indole derivatives.

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOWKZSCECYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646235
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-70-7
Record name 4-Bromo-6-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (4.69 g, 20 mmol) in 1,4-dioxane (25 mL) at RT was slowly added DMF dimethylacetal (13.3 mL) and pyrrolidine (1.7 mL). The solution was heated at 100° C. for 18 h, then concentrated in vacuo to give a dark residue. To the residue was added HOAc (30 mL) and iron powder (11 g, 200 mmol) then the mixture was heated to reflux for 1 h, cooled to RT, neutralized by addition of 50% aq. NaOH and extracted with EtOAc (2×200 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by SiO2 chromatography eluting with an EtOAc/petroleum ether gradient (5 to 30% EtOAc) to afford 1.16 g (27%) of 4-bromo-6-fluoro-1H-indole (224)—as brown solid: MS (ESI) m/z=213.9 [M+1]+.
Quantity
4.69 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Prepared according to the method used in the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide using 1-bromo-5-fluoro-2-methyl-3-nitro-benzene in place of 3-bromo-4-N,N-trimethyl-5-nitro-benzenesulfonamide. The title compound was obtained as a white solid (6.06 g, 33%).
Name
4-bromo-1H-indole-6-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
33%

Synthesis routes and methods III

Procedure details

To a solution of crude 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-vinyl]-pyrrolidine (2.74 g) in tetrahydrofuran (25 ml) and methanol (25 ml) was added Raney nickel, 50% slurry in water, active catalyst (5.0 ml) followed by careful addition of hydrazine monohydrate (0.63 ml). After stirring for 24 hours the reaction mixture was filtered through celite and the filtrate reduced in vacuo. The residue was purified by flash chromatography to give 4-bromo-6-fluoro-1H-indole (0.80 g).
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
5 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (2.00 g, 8.55 mmol) and (dimethoxymethyl)dimethylamine (5.66 mL, 42.7 mmol) in dry DMF (20 mL) was refluxed under N2 for 8 h, then rt. over night. The mixture was diluted with DCM and extracted 5 times with water. The organic layer was dried, filtered and concentrated under reduced pressure. The residue was dissolved in AcOH (10 mL) and added drop wise to a boiling mixture of Fe(s, fine powder) in AcOH (10 mL). The mixture was refluxed for 40 min., partitioned between DCM and saturated aq. Na2CO3/brine (the mixture was filtered through celite before phase separation). The water layer was extracted once more with DCM. The organic layers were combined, dried and concentrated. Purification was performed by flash column chromatography (DCM/hexane 1:3) and afforded the title compound (660 mg, 39%) as a yellow oil. MS (ESI+) for C8H5BrFN m/z 214 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
39%

Synthesis routes and methods V

Procedure details

To a solution of 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (7.49 g, 31.8 mmol) in dioxane (40 mL) were added DMF-DMA (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol). The reaction mixture was heated at 100° C. for 3 h. The mixture was cooled to RT and concentrated in vacuo to give 1-[2-(2-bromo-4-fluoro-6-nitro-phenyl)-1-methyl vinyl]-pyrrolidine as a dark red residue. To a suspension of the pyrrolidine (10.0 g, 31.7 mmol) and Raney®-Nickel (suspension in H2O, 15 mL) in MeOH:THF (1:1, 150 mL) was added hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0° C. and the mixture stirred at RT for 5 hours. The reaction mixture was then filtered through Celite and the filter cake washed with EtOAc. The filtrate was concentrated in vacuo and the resulting residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide the title compound as a pale oil (2.57 g, 37%).
Name
pyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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